An In-depth Technical Guide on the Physicochemical Properties of 2,2'-Disulfanediyldiethanamine Sulfate
An In-depth Technical Guide on the Physicochemical Properties of 2,2'-Disulfanediyldiethanamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Disulfanediyldiethanamine, more commonly known as cystamine, is an organic disulfide that plays a significant role in various biological processes. It is the oxidized dimer of cysteamine, an aminothiol derived from the metabolism of coenzyme A. This technical guide focuses on the physicochemical properties of the sulfate salt of cystamine, 2,2'-Disulfanediyldiethanamine sulfate. Understanding these properties is crucial for its application in research and drug development, particularly in areas related to oxidative stress, neurodegenerative diseases, and the treatment of cystinosis.
While the dihydrochloride salt of cystamine is more commonly studied and characterized, this guide compiles the available data for the sulfate salt and provides context based on the properties of the parent compound and its other salt forms.
Chemical Structure and Identification
Systematic Name: 2,2'-Disulfanediyldiethanamine sulfate Common Synonyms: Cystamine sulfate, Crystamine sulfate, 2,2'-Dithiobis(ethylamine) sulfate CAS Number: 16214-16-7[1] Molecular Formula: C₄H₁₄N₂O₄S₃[1][2] Molecular Weight: 250.36 g/mol (anhydrous basis)[2][3][4]
Physicochemical Properties
The physicochemical properties of 2,2'-Disulfanediyldiethanamine sulfate are summarized in the table below. It is important to note that while some data is available for the sulfate salt, other properties are inferred from data on the free base (cystamine) or its more common dihydrochloride salt.
| Property | Value | Remarks |
| Molecular Formula | C₄H₁₄N₂O₄S₃[1][2] | |
| Molecular Weight | 250.36 g/mol [2][3][4] | Anhydrous basis. The hydrated form also exists.[3][4] |
| Physical State | Solid[1][2] | |
| Color | White to off-white | Based on typical appearance of amine salts. |
| Melting Point | 278 °C (decomposes)[3][4] | For the sulfate hydrate. The dihydrochloride salt has a melting point of 217-220 °C.[5] |
| Boiling Point | Not available | Salts of organic amines typically decompose before boiling. The free base, cystamine, has a boiling point of 105-106 °C at 5 torr.[6] |
| Solubility | ||
| in Water | Expected to be high | The free base, cystamine, is miscible with water.[6] The dihydrochloride salt is also readily soluble in water.[7] Quantitative data for the sulfate salt is not readily available. |
| in Organic Solvents | Expected to be low in non-polar solvents | Amine salts are generally soluble in polar solvents and less soluble in non-polar organic solvents. Cystamine free base is soluble in ethanol.[6] |
| pKa | Not available for the sulfate salt | For the related compound cysteamine, two pKa values are reported: 8.19 (thiol group) and 10.75 (amino group).[8] As a diamine, cystamine is expected to have two pKa values for its two amino groups, indicating it will be protonated at physiological pH. |
Spectral Data
Detailed spectral data for 2,2'-Disulfanediyldiethanamine sulfate are not widely published. However, the expected spectral characteristics can be inferred from the structure and data available for the parent compound, cystamine.
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Infrared (IR) Spectroscopy: The IR spectrum of cystamine would be expected to show characteristic peaks for N-H stretching of the primary amine groups, C-H stretching of the alkyl chain, and potentially a weak S-S stretching vibration.[9] The presence of the sulfate counter-ion in the salt form would introduce strong S=O stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the cystamine moiety would be expected to show two triplets corresponding to the two inequivalent methylene groups (-CH₂-S- and -CH₂-N-).
-
¹³C NMR: The carbon NMR spectrum would show two signals for the two different carbon atoms in the ethylamine backbone.
-
-
Mass Spectrometry (MS): Mass spectrometry of cystamine would show the molecular ion peak corresponding to the free base (C₄H₁₂N₂S₂) at m/z 152.[10] Fragmentation patterns would likely involve cleavage of the C-S, C-C, and S-S bonds.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of amine salts like 2,2'-Disulfanediyldiethanamine sulfate.
Melting Point Determination
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.
Procedure:
-
A small, dry sample of 2,2'-Disulfanediyldiethanamine sulfate is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition is observed is noted.
Aqueous Solubility Assay
Principle: The solubility of a substance in a solvent at a specific temperature is the maximum amount of that substance that can be dissolved in a given amount of the solvent.
Procedure (Shake-Flask Method):
-
An excess amount of 2,2'-Disulfanediyldiethanamine sulfate is added to a known volume of deionized water in a sealed container.
-
The container is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after evaporation of the solvent.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, the pKa refers to the acidity of its conjugate acid. It can be determined by potentiometric titration.
Procedure (Potentiometric Titration):
-
A known concentration of 2,2'-Disulfanediyldiethanamine sulfate is dissolved in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve. For a diamine, two equivalence points and two pKa values are expected.
Biological Activity and Signaling Pathways
Cystamine and its reduced form, cysteamine, are known to have significant biological effects. Cystamine can cross the blood-brain barrier and is reduced to two molecules of cysteamine intracellularly. These molecules are involved in mitigating oxidative stress and inflammation. They upregulate neuroprotective pathways, including those involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2).
In the context of the genetic disorder cystinosis, which is characterized by the accumulation of cystine in lysosomes, cysteamine participates in a disulfide exchange reaction. This reaction converts cystine into cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then be transported out of the lysosome, thereby reducing the harmful accumulation of cystine crystals.
Below is a diagram illustrating the intracellular conversion of cystamine and its role in a neuroprotective signaling pathway.
Caption: Intracellular conversion of cystamine and its neuroprotective effects.
Conclusion
2,2'-Disulfanediyldiethanamine sulfate is a salt of the biologically active compound cystamine. This guide provides a compilation of its known physicochemical properties, acknowledging the areas where data is limited and must be inferred from related compounds. The provided experimental protocols offer a basis for the further characterization of this substance. A deeper understanding of these fundamental properties is essential for the continued investigation and potential therapeutic application of cystamine and its derivatives in various fields of biomedical research and drug development.
References
- 1. 2,2'-Disulfanediyldiethanamine sulfate | CymitQuimica [cymitquimica.com]
- 2. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cystamine sulfate 98 342385-53-9 [sigmaaldrich.com]
- 4. Cystamine sulfate 98 342385-53-9 [sigmaaldrich.com]
- 5. Cystamine 96 56-17-7 [sigmaaldrich.com]
- 6. Cystamine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cystamine | C4H12N2S2 | CID 2915 - PubChem [pubchem.ncbi.nlm.nih.gov]
